N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzamide core linked to a dimethylaminoethyl-furan moiety. This compound combines structural features of aromatic fluorination, a furan heterocycle, and a tertiary amine, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The fluorine atom at the ortho position of the benzamide may influence electronic effects and intermolecular interactions, while the dimethylamino group enhances solubility and basicity.
Properties
Molecular Formula |
C15H17FN2O2 |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H17FN2O2/c1-18(2)13(14-8-5-9-20-14)10-17-15(19)11-6-3-4-7-12(11)16/h3-9,13H,10H2,1-2H3,(H,17,19) |
InChI Key |
NLOUFYPBHLQQTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1F)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the dimethylamino group: This can be achieved by reacting the furan derivative with dimethylamine under appropriate conditions.
Formation of the fluorobenzamide moiety: This step involves the reaction of the intermediate with 2-fluorobenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide serves as a scaffold for the development of new pharmaceuticals:
- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions like depression and anxiety.
- Cancer Therapy : Similar compounds have shown potential as RET kinase inhibitors, relevant for various cancers.
Pharmacological Studies
Research indicates several pharmacological applications:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Enzyme Interaction : It could inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
In Vitro Studies
Recent studies have focused on the interaction of this compound with various biological targets:
- Neurotransmitter Receptor Binding : Demonstrated selective binding affinity for serotonin receptors, suggesting its potential role as an antidepressant.
- Enzymatic Activity : Inhibition studies revealed effective inhibition of dihydrofolate reductase (DHFR), indicating anticancer potential.
In Vivo Studies
Animal trials have evaluated the efficacy of this compound:
- Antitumor Activity : Significant reduction in tumor size was observed in breast cancer models, supporting further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the furan ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Related Benzamide Derivatives
- Fluorine Substitution: The target compound and Fo24 share a 2-fluorobenzamide core, but Fo24 lacks the dimethylaminoethyl-furan side chain. Fluorine at the ortho position in both compounds likely enhances dipole interactions and metabolic stability .
- Side Chain Diversity: The dimethylaminoethyl group in the target compound contrasts with halogenated aryl groups in Fo24 and . This group may improve aqueous solubility compared to purely aromatic side chains .
Physicochemical and Crystallographic Properties
Table 2: Physical Property Comparisons
| Compound Name | Melting Point (°C) | Solubility (LogP) | Hydrogen Bonding Patterns |
|---|---|---|---|
| This compound | Not reported | Estimated ~2.1* | N–H···O (amide), C–H···F (fluoro) |
| Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) | 168–170 | LogP ~3.5 | N–H···O, C–F···H–C (crystal packing) |
| Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) | 158–160 | LogP ~3.4 | Similar to Fo24 with varied stacking |
- Hydrogen Bonding: The target compound’s amide and fluorine groups likely form N–H···O and C–H···F interactions, analogous to Fo24 and Fo23. However, its dimethylamino group may disrupt tight crystal packing, reducing melting points compared to halogenated analogs .
- Lipophilicity: The dimethylaminoethyl-furan side chain likely lowers LogP compared to Fo24’s difluorophenyl group, enhancing aqueous solubility .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorobenzamide core with a dimethylaminoethyl substituent attached to a furan ring. Its molecular formula is , and it has a molecular weight of approximately 292.31 g/mol .
This compound exhibits its biological effects through various mechanisms:
- Receptor Interaction : It may bind to neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic effects in neurological disorders.
- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, which may affect cellular functions and disease processes.
- Ion Channel Activity : It may modulate ion channels, impacting cellular signaling pathways crucial for maintaining homeostasis and responding to stimuli .
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar furan structures have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings indicate that compounds with furan moieties often exhibit higher cytotoxicity in two-dimensional cultures compared to three-dimensional models, suggesting that the tumor microenvironment may influence drug efficacy .
Antimicrobial Activity
In addition to antitumor properties, related compounds have demonstrated antimicrobial effects against various pathogens. The mechanisms proposed include binding to DNA and inhibiting DNA-dependent enzymes, which could lead to bacterial cell death .
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in the Journal of Organic Chemistry examined several furan derivatives for their cytotoxic effects against lung cancer cell lines using both two-dimensional and three-dimensional culture systems. The results indicated that modifications on the furan ring significantly influenced the cytotoxicity profiles of these compounds .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of furan-based compounds, revealing that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
